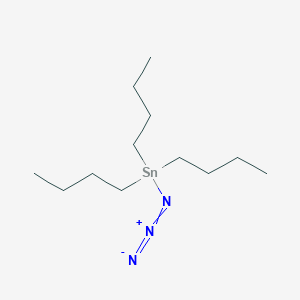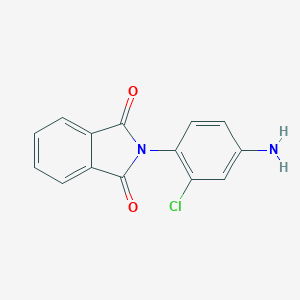
butyl 3-sulfanylidenebutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
butyl 3-sulfanylidenebutanoate is an organic compound with the molecular formula C8H14O2S It is characterized by the presence of an ester group and a thioketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-sulfanylidenebutanoate typically involves the esterification of 3-thioxobutanoic acid with butanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as acidic resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
butyl 3-sulfanylidenebutanoate undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl 3-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
butyl 3-sulfanylidenebutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of butyl 3-sulfanylidenebutanoate involves its interaction with various molecular targets. The thioketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release butanol and 3-thioxobutanoic acid, which can further participate in biochemical pathways.
相似化合物的比较
Similar Compounds
Butyl 3-oxobutanoate: Similar structure but with a ketone group instead of a thioketone.
Ethyl 3-thioxobutanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3-thioxobutanoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
butyl 3-sulfanylidenebutanoate is unique due to the presence of both an ester and a thioketone group, which imparts distinct chemical reactivity and potential applications. The butyl group also provides different physical properties compared to its ethyl and methyl analogs, such as solubility and boiling point.
属性
CAS 编号 |
18457-88-0 |
|---|---|
分子式 |
C8H14O2S |
分子量 |
174.26 g/mol |
IUPAC 名称 |
butyl 3-sulfanylidenebutanoate |
InChI |
InChI=1S/C8H14O2S/c1-3-4-5-10-8(9)6-7(2)11/h3-6H2,1-2H3 |
InChI 键 |
PLBFRICFUGZZIG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(=S)C |
规范 SMILES |
CCCCOC(=O)CC(=S)C |
同义词 |
3-Thioxobutyric acid butyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)










